molecular formula C13H10N4O3 B6535384 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173041-83-2

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6535384
CAS No.: 1173041-83-2
M. Wt: 270.24 g/mol
InChI Key: FYISSDWMVBDPGW-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a pyrazole ring and an isoindole moiety, making it a subject of interest for scientific research.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-17-10(4-5-14-17)13(20)15-7-2-3-8-9(6-7)12(19)16-11(8)18/h2-6H,1H3,(H,15,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYISSDWMVBDPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the isoindole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.

Industry: Use in the production of advanced materials, catalysts, or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide

  • 2,3-dihydro-1H-isoindole

  • Acetamide,N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-

  • 4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

Uniqueness: N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, synthesis pathways, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique isoindole structure combined with a pyrazole moiety. The presence of the dioxo group contributes to its reactivity, while the carboxamide functional group may enhance its solubility and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Properties

  • Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyrazoles have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

2. Anti-inflammatory Effects

  • Pyrazole derivatives are known for their anti-inflammatory activities. Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The potential of this compound as a dual COX inhibitor warrants further investigation .

3. Antimicrobial Activity

  • Similar compounds have demonstrated efficacy against various bacterial strains. The presence of specific functional groups within the pyrazole framework has been linked to enhanced antimicrobial activity against pathogens such as E. coli and Staphylococcus aureus .

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the isoindole core : Utilizing starting materials like phthalic anhydride.
  • Introduction of the pyrazole moiety : Through cyclization reactions involving hydrazines or hydrazones.
  • Carboxamide formation : This can be achieved via acylation reactions.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study Compound Biological Activity Findings
Burguete et al. (2014)Pyrazole derivativesAntimicrobialShowed significant activity against E. coli and S. aureus .
MDPI Review (2022)Various pyrazolesAnti-inflammatoryIdentified selective COX inhibitors with promising ED50 values .
PMC Study (2014)Phenylbutazone (pyrazolidinedione)Anti-inflammatoryDemonstrated potent anti-inflammatory effects but faced regulatory issues .

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